(4-ethylphenyl)methanesulfonamide
Description
(4-Ethylphenyl)methanesulfonamide, systematically named N-(4-ethylphenyl)methanesulfonamide, is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 4-ethylphenyl moiety. Its molecular formula is C₉H₁₃NO₂S, with a molecular weight of 199.27 g/mol (). Key physicochemical properties include a logP value of 2.0597, indicating moderate lipophilicity, and low aqueous solubility (logSw = -2.597). The compound’s hydrogen-bonding capacity is defined by one donor (N-H) and four acceptor sites (SO₂ and NH groups), contributing to a polar surface area of 42.106 Ų (). These properties make it a candidate for pharmaceutical and chemical applications, though its specific biological activities remain understudied in the provided evidence.
Properties
IUPAC Name |
(4-ethylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h3-6H,2,7H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROKGWLRAPYCDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734294 | |
| Record name | 1-(4-Ethylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64732-35-0 | |
| Record name | 4-Ethylbenzenemethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64732-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Ethylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (4-ethylphenyl)methanesulfonamide can be achieved through various methods. One common approach involves the reaction of sulfonyl chlorides with an amine. For instance, the reaction of methanesulfonyl chloride with 4-ethylphenylamine in the presence of a base such as pyridine can yield this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-ethylphenyl)methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-ethylphenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its biological activity, including its anti-inflammatory and analgesic properties.
Medicine: As an NSAID, it is used to treat conditions such as acute pain, inflammation, and fever.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (4-ethylphenyl)methanesulfonamide involves its ability to inhibit the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Methanesulfonamide Derivatives
N-(4-Arylamidophenyl)methanesulfonamide Derivatives
- Structure : Features an additional aryl amide group (-CONH-Ar) attached to the phenyl ring.
- Synthesis : Synthesized from p-nitroaniline via a three-step process involving nitration, reduction, and sulfonylation ().
- Pharmacological Activity : Demonstrated anti-inflammatory effects in a murine xylene-induced ear edema model, with some derivatives showing significant activity ().
(1H-Indazol-3-yl)methanesulfonamide
- Structure : Replaces the ethylphenyl group with an indazole ring.
- Activity : Exhibits ion channel modulation , specifically binding to the Kv 4.2 potassium channel, similar to the antiepileptic drug Zonisamide. However, unlike (4-ethylphenyl)methanesulfonamide, its interaction energy with the channel is low unless paired with specific heterocycles ().
- Applications : Explored for autism treatment due to its structural mimicry of Zonisamide ().
N-(3,5-Di-tert-butyl-2-hydroxyphenyl)methanesulfonamide
- Structure : Incorporates bulky tert-butyl groups and a hydroxyl group on the phenyl ring.
- Computational Insights : Density Functional Theory (DFT) studies reveal a high free energy stabilization due to intramolecular hydrogen bonding between the hydroxyl and sulfonamide groups. This contrasts with this compound, which lacks such stabilizing interactions ().
- Potential Use: Studied for antioxidant properties owing to its phenolic structure ().
N-(2-Furylmethyl)methanesulfonamide
- Structure : Substitutes the ethylphenyl group with a furan-methyl moiety.
- Occurrence: Identified as a minor component (<3%) in N-heterocyclic compound mixtures during catalytic biomass conversion ().
- Reactivity : Susceptible to decomposition under catalytic conditions, unlike the more stable this compound ().
(4-Fluoro-2-methylphenyl)methanesulfonyl Chloride
- Structure : A sulfonyl chloride precursor with fluoro and methyl substituents.
- Applications : Used as a synthetic intermediate for sulfonamide derivatives. Its reactivity contrasts with the stable sulfonamide group in this compound ().
Data Tables
Table 1: Physicochemical Properties of Selected Methanesulfonamides
Biological Activity
(4-Ethylphenyl)methanesulfonamide, with the molecular formula C10H13NO2S and a molecular weight of approximately 213.28 g/mol, is a compound characterized by its methanesulfonamide functional group attached to a para-ethylphenyl moiety. This unique structure imparts significant biological activity, particularly in pharmacology, where it has been studied for its anti-inflammatory and analgesic properties.
The compound's structure consists of:
- Phenyl Ring : A benzene ring that provides stability and reactivity.
- Ethyl Group : Located at the para position, influencing the compound's solubility and interaction with biological targets.
- Methanesulfonamide Group : This functional group is crucial for the compound's biological activity, enabling interactions through hydrogen bonding with enzyme active sites.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. Studies have shown that it selectively inhibits cyclooxygenase-2 (COX-2) enzymes, which are key players in inflammatory responses. This selective inhibition suggests potential applications in developing therapeutic agents for conditions such as arthritis and other inflammatory diseases.
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has demonstrated analgesic effects. It has been evaluated in various animal models, showing efficacy in reducing pain associated with inflammatory conditions. The analgesic activity is believed to be linked to its mechanism of action on COX enzymes, which are involved in pain signaling pathways.
Antipyretic Activity
This compound also exhibits antipyretic properties, making it a candidate for treating fever. Its ability to modulate pyrogen-induced fever responses adds to its therapeutic potential.
The biological activity of this compound is primarily attributed to:
- Enzyme Interaction : The methanesulfonamide group interacts with enzymes involved in inflammatory pathways, influencing their activity.
- Metabolic Pathways : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which may affect its pharmacokinetics and overall efficacy.
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
Case Study: In Vivo Efficacy
In a controlled study involving rats with induced inflammation, this compound was administered at varying doses. Results indicated a dose-dependent reduction in inflammation markers and pain behavior scores compared to control groups. This highlights the compound's potential as an effective therapeutic agent in managing inflammatory conditions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
